molecular formula C13H22O6 B8639231 Diethyl [(1,1-dimethylethoxycarbonyl)methyl]-malonate CAS No. 61063-74-9

Diethyl [(1,1-dimethylethoxycarbonyl)methyl]-malonate

Cat. No. B8639231
CAS RN: 61063-74-9
M. Wt: 274.31 g/mol
InChI Key: DJOJVSGECNFYDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl [(1,1-dimethylethoxycarbonyl)methyl]-malonate is a useful research compound. Its molecular formula is C13H22O6 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
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properties

CAS RN

61063-74-9

Product Name

Diethyl [(1,1-dimethylethoxycarbonyl)methyl]-malonate

Molecular Formula

C13H22O6

Molecular Weight

274.31 g/mol

IUPAC Name

2-O-tert-butyl 1-O,1-O-diethyl ethane-1,1,2-tricarboxylate

InChI

InChI=1S/C13H22O6/c1-6-17-11(15)9(12(16)18-7-2)8-10(14)19-13(3,4)5/h9H,6-8H2,1-5H3

InChI Key

DJOJVSGECNFYDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=O)OC(C)(C)C)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diethyl malonate (31.15 g, 194.48 mmoles) was first transferred at 0° C. to a stirring suspension of sodium hydride (4.67 g, 194.58 mmoles) in dry THF (200 mL). To this resulting mixture, was added dropwise (at 0° C.) a solution of t-butyl bromoacetate (23.00 g, 117.91 mmoles). Formation of a white precipitate was instantly observed. The mixture was then stirred at room temperature until complete consumption of the starting material (1.5 hours as confirmed by TLC: 20% ethyl acetate: 80% hexanes). The solvent was then evaporated and the residue was taken-up in 500 mL diethyl ether. This organic phase was washed with water (3×300 mL) and washed once with brine (200 mL) before being dried (anhydrous MgSO4) and evaporated. The obtained residue was first purified by distillation to remove excess malonate and then by flash chromatography (SiO2, 15% ethyl acetate: 85% hexanes) to afford 30.00 g (92.8% yield) of the desired compound as an oil: IR (film) 2982, 1733, 1258, 1152, 1037 cm−1; 13C NMR (CDCl3, 100 MHz) 169.5, 168.1, 80.8, 61.2, 47.7, 33.9, 27.6.
Quantity
31.15 g
Type
reactant
Reaction Step One
Quantity
4.67 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
92.8%

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